molecular formula C8H13N B13553875 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B13553875
M. Wt: 123.20 g/mol
InChI Key: PWUSJXSGCZBKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This compound has garnered interest in medicinal chemistry due to its potential to enhance the solubility, potency, and metabolic stability of drug candidates .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and specificity for certain targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

3-cyclopropylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C8H13N/c9-8-3-7(4-8,5-8)6-1-2-6/h6H,1-5,9H2

InChI Key

PWUSJXSGCZBKRK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C23CC(C2)(C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.